molecular formula C6H5BrO3 B15295836 2-Bromo-5-methylfuran-3-carboxylic acid

2-Bromo-5-methylfuran-3-carboxylic acid

Cat. No.: B15295836
M. Wt: 205.01 g/mol
InChI Key: FFQQITAFZBHMDX-UHFFFAOYSA-N
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Description

2-Bromo-5-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H5BrO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom, a methyl group, and a carboxylic acid group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylfuran-3-carboxylic acid typically involves the bromination of 5-methylfuran-3-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

    Oxidation: this compound can be converted to 2-Bromo-5-formylfuran-3-carboxylic acid or 2-Bromo-5-carboxyfuran-3-carboxylic acid.

    Reduction: 2-Bromo-5-methylfuran-3-methanol or 2-Bromo-5-methylfuran-3-aldehyde.

Scientific Research Applications

2-Bromo-5-methylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylfuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

2-Bromo-5-methylfuran-3-carboxylic acid can be compared with other similar compounds, such as:

    5-Bromo-3-methylfuran-2-carboxylic acid: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.

    2-Bromo-5-methylfuran: Lacks the carboxylic acid group, resulting in different chemical behavior and applications.

    5-Bromo-2-methylfuran-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

2-bromo-5-methylfuran-3-carboxylic acid

InChI

InChI=1S/C6H5BrO3/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9)

InChI Key

FFQQITAFZBHMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)Br)C(=O)O

Origin of Product

United States

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